Synthetic Intermediate for CB1 Receptor Inverse Agonists with Nanomolar Potency and High Selectivity
The tetrahydro-1,8-naphthyridine scaffold, for which 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde serves as a critical aldehyde-bearing synthetic precursor, was identified as a privileged pharmacophore in a cannabinoid-1 receptor (CB1R) inverse agonist program. When elaborated into optimized lead compounds, derivatives based on this scaffold achieved IC50 values as low as 1.0 nM against CB1R, with CB2/CB1 selectivity ratios exceeding 1000-fold [1]. In contrast, alternative heterocyclic cores explored within the same study, including dihydro-pyrano[2,3-b]pyridine scaffolds, yielded differing pharmacological profiles and selectivity windows, underscoring that the specific tetrahydro-1,8-naphthyridine core structure is non-substitutable for achieving this potency-selectivity combination [1].
| Evidence Dimension | CB1 receptor inverse agonist potency and subtype selectivity |
|---|---|
| Target Compound Data | IC50 = 1.0 nM (CB1R); CB2/CB1 selectivity ratio > 1000 (for optimized lead compound derived from tetrahydro-1,8-naphthyridine scaffold) |
| Comparator Or Baseline | Dihydro-pyrano[2,3-b]pyridine scaffold derivatives (alternative core structure) in the same study; other non-tetrahydro scaffolds not reaching this combined potency-selectivity threshold |
| Quantified Difference | ≥1000-fold selectivity for CB1 over CB2 in lead compounds; potency comparable to clinical benchmark taranabant |
| Conditions | In vitro CB1R and CB2R binding assays using recombinant human receptors; functional inverse agonism confirmed in cAMP assays |
Why This Matters
This evidence establishes that the tetrahydro-1,8-naphthyridine core, accessible via this aldehyde intermediate, enables a validated pharmacological profile with industry-relevant potency and subtype selectivity that alternative scaffolds do not equivalently provide.
- [1] Madsen-Duggan CB, Debenham JS, Walsh TF, et al. Dihydro-pyrano[2,3-b]pyridines and tetrahydro-1,8-naphthyridines as CB1 receptor inverse agonists: synthesis, SAR and biological evaluation. Bioorg Med Chem Lett. 2010;20(12):3750-3754. View Source
